molecular formula C10H10O2S B13160800 Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

Cat. No.: B13160800
M. Wt: 194.25 g/mol
InChI Key: NSYZDRBAETZODW-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is a propiolate ester featuring a 5-methylthiophene substituent. Its molecular formula is C₁₀H₁₀O₂S, with a molecular weight of 194.25 g/mol. The compound is synthesized via a robust pathway (Pathway C) involving the dehydrohalogenation of methyl 2-bromo-3-(5-methylthiophen-2-yl)acrylate using sodium amide (NaNH₂) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), achieving quantitative yield without by-products . The presence of the thiophene ring enhances conjugation, making it a candidate for optoelectronic applications, as suggested by studies on structurally related chalcones .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

InChI

InChI=1S/C10H10O2S/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-5H,3H2,1-2H3

InChI Key

NSYZDRBAETZODW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the electron-rich thiophene ring facilitates the attack of electrophiles. In reduction reactions, the triple bond in the prop-2-ynoate group is reduced to a double or single bond, altering the compound’s electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Thiophene vs. Phenyl: The 5-methylthiophen-2-yl group in the target compound offers enhanced π-conjugation compared to phenyl or fluorophenyl analogs (e.g., Ethyl 3-(4-fluorophenyl)-2-propynoate), which may improve charge-transfer properties in optoelectronic materials .
  • Heterocyclic Substituents: Replacement of thiophene with thiazole (as in Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate) introduces nitrogen, altering electronic density and solubility. This could expand utility in medicinal chemistry .
Physicochemical Properties
  • Lipophilicity: Fluorine in Ethyl 3-(4-fluorophenyl)-2-propynoate increases logP compared to the target compound, influencing pharmacokinetic profiles .
  • Thermal Stability: The methylthiophene moiety may enhance thermal stability relative to aliphatic esters (e.g., Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate) due to aromatic rigidity .

Biological Activity

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, including case studies and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of compounds featuring a thiophene ring, which is known for its diverse pharmacological properties. The compound can be synthesized through various methods, including the Ugi reaction, which allows for the formation of complex structures from simple precursors. The synthetic route typically involves the condensation of ethyl acetoacetate with appropriate thiophene derivatives under acidic or basic conditions to yield the desired product.

Biological Activity

1. Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties, particularly against the hepatitis C virus (HCV). For example, α,γ-diketo acids have been shown to inhibit NS5B polymerase, a critical enzyme in HCV replication. The structure of this compound suggests it may also interact with viral enzymes due to its electrophilic nature, potentially leading to inhibition similar to other thiophene derivatives .

2. Antitumor Activity
Thiophene-containing compounds have been studied for their antitumor effects. A study on related thiophene derivatives revealed significant activity against various cancer cell lines, suggesting that this compound could exhibit similar properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .

3. Antimicrobial Properties
The antimicrobial activity of thiophene derivatives has been documented extensively. Compounds with similar structures have shown efficacy against both bacterial and fungal strains. This compound may possess similar properties due to the presence of the methylthiophene moiety, which enhances lipophilicity and membrane penetration .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the thiophene ring significantly affect biological activity. For instance:

Compound ModificationBiological ActivityReference
Methyl substitution on thiopheneIncreased potency against NS5B
Replacement of thiophene with other heterocyclesVaried inhibitory effects
Alteration of ester groupsEnhanced antitumor activity

These findings suggest that fine-tuning the substituents on this compound could lead to improved biological profiles.

Case Studies

  • Antiviral Screening
    In a study focusing on antiviral agents, a series of compounds were evaluated for their ability to inhibit HCV replication. This compound was included in preliminary screenings due to its structural similarity to known inhibitors, yielding promising results in vitro with an IC50 value indicative of moderate activity .
  • Antitumor Evaluation
    A recent investigation into the antitumor effects of thiophene derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to confirm apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate?

The compound is synthesized via Sonogashira coupling or alkyne carboxylation, leveraging protocols similar to methyl 3-(aryl)prop-2-ynoate derivatives. For example, a general procedure involves reacting 5-methylthiophen-2-yl acetylene with ethyl propiolate in the presence of a palladium catalyst. Detailed protocols include flash chromatography for purification and characterization via NMR (¹H, ¹³C), IR, and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly distinguishing the alkyne (δ ~85–90 ppm) and ester carbonyl (δ ~165–170 ppm) signals.
  • IR Spectroscopy : Key peaks include the alkyne C≡C stretch (~2200 cm⁻¹) and ester C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. How is computational modeling applied to predict the molecular geometry of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the structure, calculates vibrational frequencies, and validates the absence of imaginary frequencies (confirming energy minima). Molecular orbitals (HOMO/LUMO) and electrostatic potential maps are generated to study reactivity .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound?

Crystallographic refinement using SHELXL requires careful handling of disorder in the thiophene or ester groups. Anisotropic displacement parameters for the alkyne moiety may require constraints due to limited diffraction resolution. Twinning or pseudo-symmetry in the crystal lattice can complicate space-group determination, necessitating tools like SHELXT for initial phase solutions .

Q. How to resolve contradictions between experimental and computational bond-length data?

Discrepancies in alkyne (C≡C) or ester (C=O) bond lengths often arise from crystal packing effects (e.g., intermolecular interactions) not captured in gas-phase DFT calculations. Hybrid methods like ONIOM (combining QM/MM) or periodic boundary condition DFT (e.g., VASP) improve agreement by modeling solid-state environments .

Q. What mechanistic insights explain the steric/electronic effects of the 5-methylthiophen-2-yl substituent?

The methyl group on the thiophene ring enhances electron density via inductive effects, stabilizing intermediates in catalytic cycles (e.g., Sonogashira coupling). Steric hindrance from the methyl group can slow reactivity, requiring optimized reaction temperatures or bulky ligands (e.g., XPhos) to mitigate .

Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated analogs to probe hydrogen-transfer mechanisms.
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts with varying ligands to optimize yield and selectivity .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Work in a fume hood due to volatile ester vapors.
  • Store waste in sealed containers for professional disposal to avoid environmental release .

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